3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol is a chemical compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a trinitrophenyl group attached to an amino group, which is further connected to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol typically involves the nitration of phenylamine derivatives followed by a series of chemical reactions to introduce the propanol chain. One common method involves the reaction of 2,4,6-trinitrophenyl chloride with 3-aminopropan-1-ol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure the desired purity and yield. The use of advanced techniques such as crystallization and chromatography can help in obtaining high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents such as potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amino derivatives, while oxidation reactions can produce nitroso or nitro compounds .
Wissenschaftliche Forschungsanwendungen
3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole: This compound shares a similar nitroaromatic structure and is used in high-energy materials.
2,4,6-Trinitrophenylhydrazine: Another nitroaromatic compound with similar reactivity and applications in explosives and chemical synthesis.
Uniqueness
3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol is unique due to its specific structure, which combines a trinitrophenyl group with a propanol chain. This unique combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C9H10N4O7 |
---|---|
Molekulargewicht |
286.20 g/mol |
IUPAC-Name |
3-(2,4,6-trinitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H10N4O7/c14-3-1-2-10-9-7(12(17)18)4-6(11(15)16)5-8(9)13(19)20/h4-5,10,14H,1-3H2 |
InChI-Schlüssel |
ZUVFHHLTKJJUKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCO)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.